molecular formula C12H13ClN4O2 B7555392 N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide

N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide

カタログ番号 B7555392
分子量: 280.71 g/mol
InChIキー: PGBXKCDFWFIRKO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide, also known as CCT137690, is a small molecule inhibitor of the protein kinase CHK1. CHK1 is a critical regulator of the DNA damage response pathway, and its inhibition has been shown to sensitize cancer cells to DNA-damaging agents.

作用機序

N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide inhibits the protein kinase CHK1, which is a critical regulator of the DNA damage response pathway. CHK1 is activated in response to DNA damage and helps to prevent the replication of damaged DNA. Inhibition of CHK1 leads to the accumulation of DNA damage and the sensitization of cancer cells to DNA-damaging agents.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide has been shown to inhibit the phosphorylation of CHK1 and its downstream targets. This leads to the accumulation of DNA damage and the activation of cell death pathways. Additionally, N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide has been shown to induce cell cycle arrest in cancer cells. These effects suggest that N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide may be a potent therapeutic agent for the treatment of cancer.

実験室実験の利点と制限

One advantage of N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide is its specificity for CHK1. This allows for the selective inhibition of the DNA damage response pathway without affecting other cellular processes. Additionally, N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide has been shown to have low toxicity in preclinical models. However, one limitation of N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide is its poor solubility in aqueous solutions. This can make it difficult to administer in vivo and may limit its clinical applicability.

将来の方向性

There are several future directions for the study of N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide. One area of research is the development of more potent and selective CHK1 inhibitors. Additionally, the combination of N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide with other DNA-damaging agents may enhance its therapeutic efficacy. Finally, the development of more soluble formulations of N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide may increase its clinical applicability.

合成法

The synthesis of N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide involves a multistep process. The starting material is 2-chloroaniline, which is reacted with ethyl chloroformate to form N-(2-chlorophenyl) carbamate. The carbamate is then reacted with sodium azide to form N-(2-chlorophenyl) azide. The azide is then reacted with propargyl alcohol to form N-(2-chlorophenyl)-2-prop-2-yn-1-ylazide. Finally, the azide is reduced with hydrogen gas in the presence of a palladium catalyst to form N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide.

科学的研究の応用

N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide has been extensively studied in preclinical models of cancer. It has been shown to sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy. Additionally, N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. These findings suggest that N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide may be a promising therapeutic agent for the treatment of cancer.

特性

IUPAC Name

N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O2/c13-10-3-1-2-4-11(10)14-12(19)8-17-7-9(5-6-18)15-16-17/h1-4,7,18H,5-6,8H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBXKCDFWFIRKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C=C(N=N2)CCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。